1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one is an organic compound that features a biphenyl group substituted with a fluorine atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one can be synthesized through several methods, one of which involves the Grignard reaction. In this method, a Grignard reagent, such as phenyl magnesium bromide, reacts with a suitable fluorinated ketone precursor under anhydrous conditions to form the desired product . The reaction typically requires a dry ether solvent and careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one may involve large-scale Grignard reactions or other organometallic coupling reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form specific interactions with these targets, potentially altering their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Biphenyl: A simpler analog without the fluorine and ketone groups.
4-Fluorobiphenyl: Similar structure but lacks the ketone group.
1-Phenyl-2-fluoroethan-1-one: Similar structure but lacks the biphenyl group.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-fluoroethan-1-one is unique due to the combination of the biphenyl group, fluorine atom, and ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous .
Properties
CAS No. |
75524-55-9 |
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Molecular Formula |
C14H11FO |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
2-fluoro-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11FO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
AQYXSRSXTBWEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CF |
Origin of Product |
United States |
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